![molecular formula C14H20ClNO B12633092 N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine CAS No. 921630-46-8](/img/structure/B12633092.png)
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine is an organic compound with the molecular formula C14H20ClNO It is characterized by the presence of a cyclobutanamine moiety attached to a chlorinated phenyl ring, which is further substituted with a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Phenyl Intermediate: The starting material, 2-chloro-5-nitrobenzaldehyde, undergoes a reduction reaction to form 2-chloro-5-nitrobenzyl alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with 2-methoxyethylamine to yield 2-chloro-5-(2-methoxyethyl)benzylamine.
Cyclobutanamine Formation: The benzylamine intermediate is then reacted with cyclobutanone under reductive amination conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine: shares structural similarities with other substituted phenylcyclobutanamines, such as:
Uniqueness
- The presence of the cyclobutanamine moiety distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
- The specific substitution pattern on the phenyl ring (chlorine and methoxyethyl groups) also contributes to its distinct reactivity and interaction with molecular targets.
Properties
CAS No. |
921630-46-8 |
|---|---|
Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
N-[[2-chloro-5-(2-methoxyethyl)phenyl]methyl]cyclobutanamine |
InChI |
InChI=1S/C14H20ClNO/c1-17-8-7-11-5-6-14(15)12(9-11)10-16-13-3-2-4-13/h5-6,9,13,16H,2-4,7-8,10H2,1H3 |
InChI Key |
UKPRQMHPHCNXHC-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC(=C(C=C1)Cl)CNC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
![5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12633017.png)
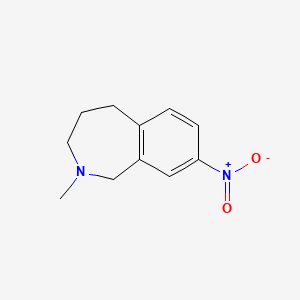
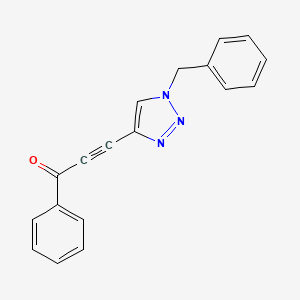

![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)

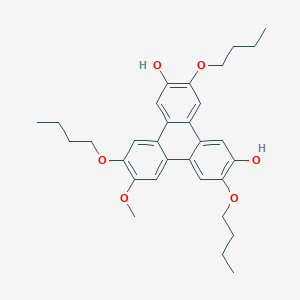
![2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-](/img/structure/B12633066.png)
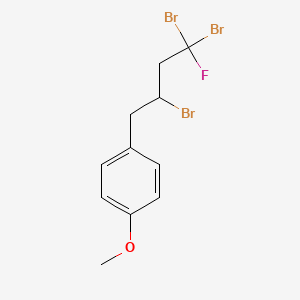
![N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide](/img/structure/B12633072.png)
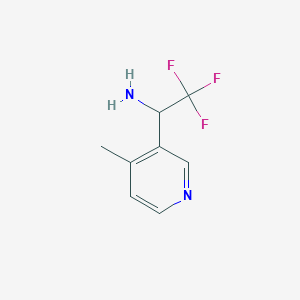
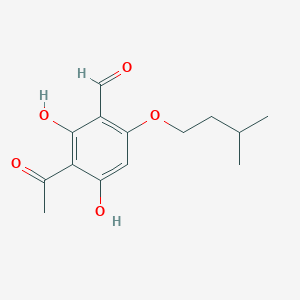
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)
